N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine
Description
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-10-14-15-12(16-10)9-13-11-7-5-3-2-4-6-8-11/h11,13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPMJRKHSRNPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclooctanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as methanol or ethanol. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Substitution: Halogens, electrophiles; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the replication of bacterial DNA by binding to DNA gyrase or topoisomerase . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,3,4-thiadiazol-2-ol
- 2-Bromo-5-methyl-1,3,4-thiadiazole
- N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide
Uniqueness
N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]cyclooctanamine stands out due to its unique cyclooctane moiety, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets and increases its potential for various applications compared to other thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
